molecular formula C19H19N5O3 B2551347 3-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one CAS No. 2034480-11-8

3-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one

Cat. No.: B2551347
CAS No.: 2034480-11-8
M. Wt: 365.393
InChI Key: BNOLQCOBQCHRMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one is a chemical compound that belongs to the quinazolinone family. It has been the subject of scientific research due to its potential applications in the field of medicine.

Scientific Research Applications

Synthesis and Potential Therapeutic Properties

The chemical compound 3-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one is involved in the synthesis of piperidine derivatives with a quinazoline ring system, highlighting its potential as an antihypertensive agent. In a study, piperidine derivatives containing either a 2-oxo-1,2,3,4-tetrahydro-quinazoline or a 2,4-dioxo-1,2,3,4-tetrahydroquinazoline ring at the 4-position were prepared and evaluated for their antihypertensive activity. Notably, specific derivatives produced strong hypotension in spontaneously hypertensive rat models, demonstrating the compound's potential application in treating hypertension (Takai et al., 1986).

Antiviral Activity

Another area of research application for this compound is in the synthesis of quinazolinone derivatives with potential antiviral properties. A study described the synthesis of quinazolinone derivatives that showed promising antiviral activity against viruses such as the Japanese encephalitis virus (JEV) and Herpes simplex virus type-1 (HSV-I), both in vitro and in vivo. This suggests that derivatives of the compound could serve as a basis for developing new antiviral medications (Pandey et al., 2008).

Antibacterial Properties

The compound's derivatives have also been explored for their antibacterial properties. In research focused on piperazinyl oxazolidinone antibacterial agents, derivatives containing a six-membered heteroaromatic ring demonstrated significant antibacterial efficacy against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as novel antibacterial agents (Tucker et al., 1998).

Insecticidal Efficacy

The versatility of this compound extends to the field of agriculture, where its derivatives have been examined for insecticidal efficacy. A novel series of bis quinazolin-4(3H)-one derivatives demonstrated insecticidal properties, suggesting their potential application in pest control strategies (El-Shahawi et al., 2016).

Antimicrobial Agents

Further expanding its potential applications, derivatives of this compound have been synthesized to function as antimicrobial agents. For instance, thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine exhibited antimicrobial activity against a range of bacteria and fungi, underscoring the compound's utility in developing new antimicrobial drugs (Patel et al., 2012).

Properties

IUPAC Name

3-[2-oxo-2-(3-pyridazin-3-yloxypiperidin-1-yl)ethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c25-18(12-24-13-20-16-7-2-1-6-15(16)19(24)26)23-10-4-5-14(11-23)27-17-8-3-9-21-22-17/h1-3,6-9,13-14H,4-5,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOLQCOBQCHRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C3C2=O)OC4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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